2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group at the second position and a pyrrole ring at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-6-nitrobenzonitrile with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which then undergoes cyclization with pyrrole to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Electrophilic substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Electrophilic substitution: Halogenated or nitrated derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile
- 2-Chloro-6-(1H-pyrazol-1-yl)benzonitrile
- 2-Chloro-6-(1H-thiazol-1-yl)benzonitrile
Uniqueness
2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles like imidazole, pyrazole, and thiazole. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-chloro-6-pyrrol-1-ylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROJQITBWZVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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